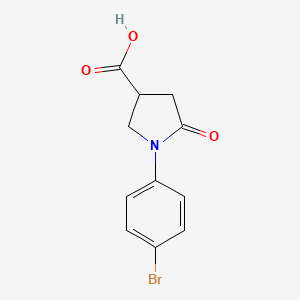

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFOXHGBFTXKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387779 | |

| Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-51-5 | |

| Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 4-Bromoaniline with 2-Methylenesuccinic Acid

-

- 4-Bromoaniline (10.0 g, 58.1 mmol)

- 2-Methylenesuccinic acid (8.32 g, 63.9 mmol)

- Water (250 mL)

Procedure:

The mixture of 4-bromoaniline and 2-methylenesuccinic acid is heated at 110 °C for 24 hours under reflux in water. This condition facilitates a Michael-type addition followed by intramolecular cyclization to form the pyrrolidine ring.Isolation:

After completion, the reaction mixture is cooled to 0 °C, precipitating a pale yellow solid. The precipitate is stirred for 30 minutes, filtered, and washed with ether several times to purify.Yield and Characterization:

The product, 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, is obtained as a white solid with an 83% yield. Characterization by mass spectrometry and proton NMR confirms the structure:- MS (ESI) m/z: 283.8 (M+H)+

- ^1H NMR (300 MHz, DMSO-d6): 12.80 (br s, 1H, COOH), 7.39–7.78 (m, 4H, aromatic), 3.91–4.11 (m, 2H), 3.34–3.42 (m, 1H), 2.58–2.90 (m, 2H).

| Parameter | Details |

|---|---|

| Reaction temperature | 110 °C |

| Reaction time | 24 hours |

| Solvent | Water |

| Yield | 83% |

| Product state | White solid |

| Characterization methods | MS, ^1H NMR |

This method is referenced in patent WO2016/144936 and chemical synthesis databases, confirming its reproducibility and efficiency.

Alternative Synthetic Routes and Derivative Preparation

Research on related 5-oxopyrrolidine-3-carboxylic acid derivatives, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, provides insights into similar synthetic approaches:

Reaction of N-(4-aminophenyl)acetamide with itaconic acid in aqueous reflux conditions yields the corresponding 5-oxopyrrolidine-3-carboxylic acid derivative. This method involves cyclization promoted by the Michael addition of the amino group to the unsaturated acid, followed by ring closure.

Further transformations include esterification with methanol in the presence of catalytic sulfuric acid to form methyl esters, hydrazinolysis to obtain hydrazides, and subsequent condensation reactions to synthesize hydrazones and heterocyclic derivatives.

Deacetylation under refluxing dilute hydrochloric acid converts acetamide derivatives to free amino compounds, facilitating further functionalization.

These synthetic routes highlight the versatility of the 5-oxopyrrolidine scaffold and provide a framework for preparing various substituted derivatives, including the bromophenyl substituted compound by analogy.

Advanced Functionalization via C–H Activation

Recent studies have explored palladium-catalyzed C(sp^3)–H arylation of 5-oxopyrrolidine-3-carboxylic acid derivatives using directing groups such as 8-aminoquinoline to introduce aryl substituents at specific positions on the pyrrolidine ring.

-

- Use of aryl iodides (3 equivalents)

- (BnO)2PO2H as an additive (0.2 equivalents)

- Heating at 110 °C in anhydrous 1,4-dioxane for 21 hours

- Substrate concentration: 0.2 M

Outcome:

This method yields fully substituted 5-oxopyrrolidines with high regioselectivity and moderate to good yields (~67%), enabling the introduction of aryl groups such as 4-bromophenyl moieties.

This approach offers a modern, catalytic alternative to classical synthesis, allowing late-stage functionalization and diversification of the pyrrolidine core.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct cyclization (Water reflux) | 4-Bromoaniline + 2-Methylenesuccinic acid | 110 °C, 24 h, water | 83 | Classical, straightforward, high yield |

| Acetamide derivative route | N-(4-aminophenyl)acetamide + itaconic acid | Reflux in water | Moderate | Enables further functionalization |

| Pd-catalyzed C–H arylation | 5-Oxopyrrolidine-3-carboxylic acid derivative + aryl iodide | 110 °C, 21 h, Pd catalyst, 1,4-dioxane | ~67 | Advanced, regioselective arylation |

Summary of Research Findings

The direct reaction of 4-bromoaniline with 2-methylenesuccinic acid in aqueous reflux is the most established and efficient method for preparing this compound, providing high yield and purity.

Analogous synthetic routes involving substituted anilines and unsaturated dicarboxylic acids or itaconic acid enable the preparation of various 5-oxopyrrolidine derivatives, with opportunities for further chemical modifications.

Modern catalytic C–H activation techniques provide a powerful tool for late-stage functionalization of the pyrrolidine ring, expanding the chemical space accessible for drug discovery.

Characterization data consistently confirm the structural integrity of the synthesized compounds, validating these synthetic methods.

This comprehensive analysis integrates classical and contemporary synthetic strategies, offering a robust foundation for the preparation of this compound and its derivatives for research and pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry

The compound serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate, leading to carboxylic acids or ketones.

- Reduction : Employing reducing agents such as sodium borohydride to form alcohols or amines.

- Substitution : The bromophenyl group can participate in nucleophilic substitution reactions with amines or thiols.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can significantly reduce the viability of cancer cells, particularly A549 human lung adenocarcinoma cells. For instance, certain substitutions on the phenyl ring led to reduced cell viability at concentrations as low as 100 µM .

| Compound | Substitution Type | A549 Cell Viability (%) |

|---|---|---|

| Base | None | 78-86 |

| 6 | 4-Chlorophenyl | 64 |

| 7 | 4-Bromophenyl | 61 |

| 8 | 4-Dimethylaminophenyl | Significantly lower |

The incorporation of free amino groups enhances anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. It showed promising activity against certain Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL against Gram-negative pathogens but demonstrating effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Anticancer Activity Study : A derivative demonstrated potent anticancer effects compared to standard treatments like cisplatin, highlighting the structure-dependent nature of its activity .

- Antimicrobial Evaluation : Another study focused on selective antimicrobial activity against resistant strains, showcasing potential for developing new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and its biological targets. For example, certain derivatives inhibited the BACE-1 enzyme involved in Alzheimer's disease with IC50 values around 340 nM, indicating strong inhibitory potential . These studies confirm key interactions between the bromophenyl moiety and specific enzyme residues.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but differs in its heterocyclic structure and functional groups.

4-Bromophenylacetic acid: This compound has a simpler structure with a bromophenyl group attached to an acetic acid moiety.

The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.

Biological Activity

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91348-51-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and data tables.

Chemical Structure

The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid moiety, which are critical for its biological interactions. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent activity.

Key Findings:

- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was significantly reduced by certain substitutions on the phenyl ring:

| Compound | Substitution Type | A549 Cell Viability (%) |

|---|---|---|

| Base | None | 78-86 |

| 6 | 4-Chlorophenyl | 64 |

| 7 | 4-Bromophenyl | 61 |

| 8 | 4-Dimethylaminophenyl | Significantly lower |

The incorporation of free amino groups was found to enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various multidrug-resistant pathogens. The results indicated promising activity against certain Gram-positive bacteria.

Antimicrobial Testing Results:

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values greater than 64 µg/mL against Gram-negative pathogens, indicating limited activity in this category but showed effectiveness against Gram-positive strains .

The biological activity of this compound is believed to involve:

- Inhibition of Enzymes : Some derivatives have been shown to inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease, with IC50 values around 340 nM , indicating strong inhibitory potential .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and its biological targets, highlighting key interactions with enzyme active sites that contribute to its inhibitory effects .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

- Study on Anticancer Activity : A derivative was found to exert potent anticancer effects, demonstrating lower viability in cancer cells compared to standard treatments like cisplatin .

- Antimicrobial Evaluation : Another study highlighted the selective antimicrobial activity against resistant strains, showcasing the potential for developing new therapeutic agents targeting resistant infections .

Q & A

Q. Advanced

- Carboxylic acid modifications : Esterification (via SOCl₂/ROH) or amide coupling (EDC/HOBt) to explore bioavailability.

- Pyrrolidine ring substitutions : Introduce methyl groups at C3/C4 to assess steric effects on target binding.

- Halogen replacement : Synthesize fluoro or iodo analogs to compare electronic profiles. Reaction conditions must balance reactivity and stability; for example, Pd-catalyzed cross-coupling for aryl substitutions .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced

Low-level impurities (e.g., dehalogenated byproducts or residual solvents) require UHPLC-MS/MS with detection limits <0.01%. Method validation should include spike/recovery tests in matrices like plasma or cell lysate. For chiral purity, chiral HPLC (e.g., Chiralpak IC column) can separate enantiomers if asymmetric centers form during synthesis .

How does the compound’s stability vary under different storage conditions?

Basic

Store at −20°C in airtight, light-protected containers. The carboxylic acid group is prone to hygroscopicity; desiccants (e.g., silica gel) are recommended. Stability in solution (DMSO or PBS) is limited to 1–2 weeks at 4°C.

Advanced

Degradation pathways include:

- Hydrolysis : Carboxylic acid → lactam under basic conditions.

- Photodegradation : UV exposure cleaves the C-Br bond.

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring can establish shelf-life guidelines .

What computational approaches predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like COX-2 or kinases.

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- QSAR models : Use Hammett constants (σ) for bromophenyl to correlate electronic effects with IC₅₀ values. Validate predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.